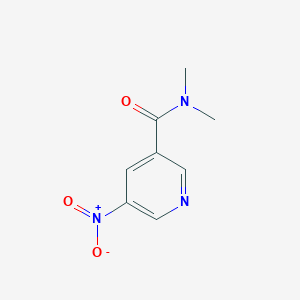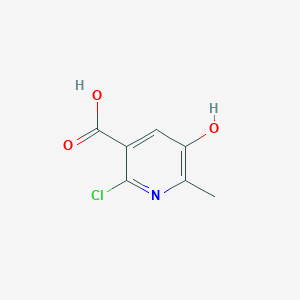![molecular formula C23H20O2 B14616513 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one CAS No. 59862-51-0](/img/structure/B14616513.png)
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is a chemical compound known for its unique structure and properties It is a phenanthrene derivative with a hydroxyl group and a dimethylphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 3,5-dimethylbenzyl chloride, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene-9,10-dione.
Reduction: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxyphenanthrene: Lacks the dimethylphenylmethyl substituent, resulting in different reactivity and properties.
3,5-Dimethylphenylphenanthrene: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is unique due to the presence of both the hydroxyl group and the dimethylphenylmethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59862-51-0 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
10-[(3,5-dimethylphenyl)methyl]-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C23H20O2/c1-15-11-16(2)13-17(12-15)14-23(25)21-10-6-5-8-19(21)18-7-3-4-9-20(18)22(23)24/h3-13,25H,14H2,1-2H3 |
InChI-Schlüssel |
SKSIWPOAAYWYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


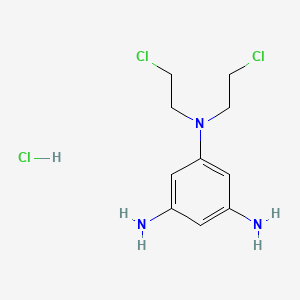
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
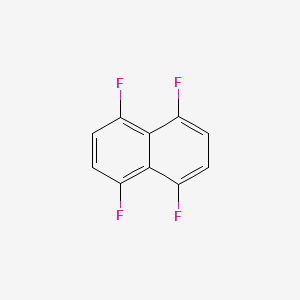
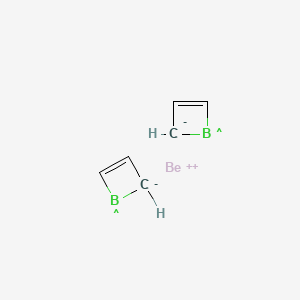
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
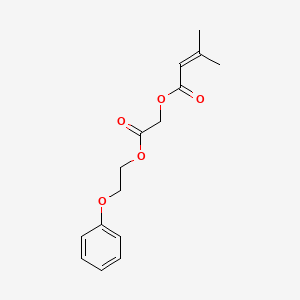
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
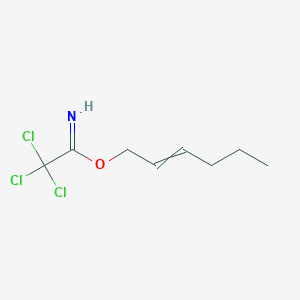
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
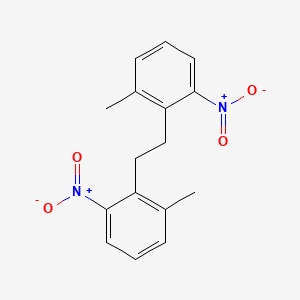
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
